ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Overview
Description
Ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (E2ADG) is an important synthetic carbohydrate molecule used in a variety of scientific research applications. It is a derivative of glucose, and has been used in a variety of studies involving the study of carbohydrate metabolism, enzyme reactions, and other biochemical processes. In addition, E2ADG has been used to create a variety of synthetic analogs and derivatives, which can be used to study the interaction of carbohydrates with other molecules.
Scientific research applications
Glycosylation Studies and Compound Synthesis
Ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside has been utilized extensively in the synthesis of various glycosides and other complex organic compounds. For instance, this compound was used in the synthesis of various derivatives such as 2-amino-3-O-(D-1-carboxyethyl)-2-deoxy-D-glucopyranose (muramic acid) derivatives, indicating its role in advancing organic synthesis methodologies (Jeanloz, Walker, & Sinaỹ, 1968).
Role in Adjuvant Activity
Research has also explored the adjuvant activity of derivatives of ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside. For instance, studies have shown that specific derivatives of this compound, such as 2-acetamido-2-deoxy-3-O-(D-2-propionyl-L-alanine)-D-glucopyranose, possess adjuvant activity, highlighting its potential in vaccine development and immunological research (Merser, Sinaỹ, & Adam, 1975).
N-Glycoprotein Research
Further, ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside has been used in the synthesis of structures related to N-glycoproteins. This includes the synthesis of complex structures like methyl 2-acetamido-4-O-[2-acetamido-2-deoxy-O-(3,6-di-O-alpha-D-mannopyranosyl-2-O-beta-D-xylopyranosyl-beta-D-mannopyranosyl)-beta-D-glucopyranosyl]-2-deoxy-beta-D-glucopyranoside, providing insights into the structural biology of glycoproteins (Van der Ven, Kerékgyártó, Kamerling, Lipták, & Vliegenthart, 1994).
Surface-active Properties
The compound has also been a focus in studies exploring the surface-active properties of various derivatives. Alkyl 2-acetamido-2-deoxy-β-D-glucopyranosides, synthesized using the oxazoline or N-allyloxycarbonyl procedure, have been evaluated for their surface-active properties, contributing to the understanding of the physicochemical properties of these derivatives (Boullanger, Chevalier, Croizier, Lafont, & Sancho, 1995).
properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-ethoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO6/c1-3-16-10-7(11-5(2)13)9(15)8(14)6(4-12)17-10/h6-10,12,14-15H,3-4H2,1-2H3,(H,11,13)/t6-,7-,8-,9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRABAWXNIPSDEF-VVULQXIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C(C(C(O1)CO)O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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